molecular formula C8H17NO2 B15227319 4-Methoxy-4-(methoxymethyl)piperidine

4-Methoxy-4-(methoxymethyl)piperidine

Cat. No.: B15227319
M. Wt: 159.23 g/mol
InChI Key: STVOVCCYCIZSNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-4-(methoxymethyl)piperidine is a chemical compound with the molecular formula C7H15NO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-4-(methoxymethyl)piperidine can be achieved through several methods. One common approach involves the reaction of piperidine with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-4-(methoxymethyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and various substituted piperidine derivatives .

Scientific Research Applications

4-Methoxy-4-(methoxymethyl)piperidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of piperidine-based drugs.

    Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of 4-Methoxy-4-(methoxymethyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-4-(methoxymethyl)piperidine is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxymethyl group provides unique reactivity and potential for derivatization compared to other piperidine derivatives .

Biological Activity

4-Methoxy-4-(methoxymethyl)piperidine is a piperidine derivative characterized by its unique methoxymethyl substitution. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The molecular formula of this compound is C8H17NO2, and it exhibits properties that suggest applications in antimicrobial and antiviral therapies.

The following table summarizes the key chemical properties of this compound:

Property Value
Molecular FormulaC8H17NO2
Molecular Weight159.23 g/mol
IUPAC NameThis compound
InChI KeySTVOVCCYCIZSNZ-UHFFFAOYSA-N
Canonical SMILESCOCC1(CCNCC1)OC

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily focusing on its antimicrobial and antiviral properties. The compound's mechanism of action involves interaction with specific molecular targets, potentially modulating enzymatic activities and receptor functions.

Antimicrobial Activity

Studies have shown that piperidine derivatives, including this compound, possess significant antimicrobial properties. For instance, the compound has been evaluated against various bacterial strains, demonstrating efficacy in inhibiting growth.

  • Case Study : A study published in a peer-reviewed journal highlighted the compound's effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating potent activity.

Antiviral Activity

The antiviral potential of this compound is particularly notable against influenza viruses.

  • Research Findings : In vitro studies have suggested that this compound can inhibit viral replication. A specific study reported a reduction in viral load in infected cell lines, supporting its potential as an antiviral agent.

The precise mechanism by which this compound exerts its biological effects remains an active area of research. It is hypothesized that the methoxymethyl group enhances binding affinity to target proteins involved in microbial and viral pathogenesis.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with related piperidine derivatives is essential:

Compound Activity Notes
4-MethylpiperidineModerate antimicrobialLacks methoxymethyl substitution
4-(Aminomethyl)piperidineAntiviral activityExhibits different receptor interactions
4-MethoxypyridineAntimicrobialPyridine ring alters electronic properties

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

4-methoxy-4-(methoxymethyl)piperidine

InChI

InChI=1S/C8H17NO2/c1-10-7-8(11-2)3-5-9-6-4-8/h9H,3-7H2,1-2H3

InChI Key

STVOVCCYCIZSNZ-UHFFFAOYSA-N

Canonical SMILES

COCC1(CCNCC1)OC

Origin of Product

United States

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